molecular formula C7H4BrClN2O2 B6255603 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1785003-58-8

7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B6255603
CAS No.: 1785003-58-8
M. Wt: 263.47 g/mol
InChI Key: IUFNMDAEJIJRKF-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound with a unique structure that includes bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the reaction of a chlorinated pyridine derivative with a brominating agent. One common method involves the chlorination of a pyridine derivative followed by bromination to introduce the bromine atom. The reaction conditions often include the use of solvents such as chloroform and catalysts like sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce compounds with varying oxidation states.

Scientific Research Applications

7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2H-pyrido[3,2-b][1,4]oxazin-3-one: A similar compound with a bromine substituent but lacking the chlorine atom.

    7-chloro-2H-pyrido[3,2-b][1,4]oxazin-3-one: A compound with a chlorine substituent but lacking the bromine atom.

Uniqueness

7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity

Properties

CAS No.

1785003-58-8

Molecular Formula

C7H4BrClN2O2

Molecular Weight

263.47 g/mol

IUPAC Name

7-bromo-6-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H4BrClN2O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H,10,11,12)

InChI Key

IUFNMDAEJIJRKF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC(=C(C=C2O1)Br)Cl

Purity

95

Origin of Product

United States

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